Nedaplatin

Description

Properties

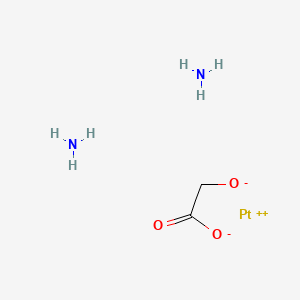

Molecular Formula |

C2H8N2O3Pt |

|---|---|

Molecular Weight |

303.18 g/mol |

IUPAC Name |

azane;2-oxidoacetate;platinum(2+) |

InChI |

InChI=1S/C2H3O3.2H3N.Pt/c3-1-2(4)5;;;/h1H2,(H,4,5);2*1H3;/q-1;;;+2/p-1 |

InChI Key |

GYAVMUDJCHAASE-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])[O-].N.N.[Pt+2] |

Canonical SMILES |

C(C(=O)[O-])[O-].N.N.[Pt+2] |

Synonyms |

(glycolato-O,O')diammineplatinum II 254-S CGDP-II cis-diammine(glycolato)platinum II nedaplatin NSC 375101D NSC-375101D |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Nedaplatin: An In-depth Guide to its Action on DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedaplatin, a second-generation platinum-based chemotherapeutic agent, represents a significant advancement in the treatment of various solid tumors, including non-small cell lung, esophageal, and cervical cancers.[1][2] Developed to mitigate the severe nephrotoxicity and gastrointestinal side effects associated with its predecessor, cisplatin, this compound exhibits a distinct pharmacokinetic and pharmacodynamic profile while retaining potent antitumor activity.[1][3] This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, with a specific focus on its intricate interplay with DNA replication. By elucidating the molecular interactions, cellular responses, and experimental methodologies used to study this drug, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's role in cancer therapy.

Activation and DNA Adduct Formation

The journey of this compound from an inert prodrug to a cytotoxic agent begins with its activation within the cellular environment. Once administered intravenously, this compound undergoes hydrolysis, a process in which the glycolate ligand is replaced by water molecules, forming highly reactive aqua-platinum species.[1][4][5] This activation is crucial for its therapeutic effect, as the resulting cationic platinum complexes are potent electrophiles that readily target nucleophilic sites on cellular macromolecules, with a pronounced affinity for DNA.[4]

The primary mechanism of this compound's cytotoxicity stems from its ability to form covalent bonds with DNA, creating platinum-DNA adducts.[5] These adducts predominantly manifest as intrastrand and interstrand cross-links.[5][6] Intrastrand cross-links, the most common type, occur between adjacent purine bases on the same DNA strand, with a preference for guanine residues (1,2-d(GpG) and 1,2-d(ApG)).[4] Interstrand cross-links, though less frequent (accounting for a small percentage of total adducts), are particularly cytotoxic as they tether the two strands of the DNA double helix, posing a formidable obstacle to DNA replication and transcription.[6][7]

The formation of these adducts induces significant conformational changes in the DNA structure, including bending and unwinding of the helix. This distortion is a critical signal for the cell's DNA damage response machinery.[4]

Disruption of DNA Replication and Cellular Consequences

The presence of this compound-induced DNA adducts presents a direct challenge to the cellular machinery responsible for DNA replication. When the replication fork encounters a platinum-DNA adduct, the progression of DNA polymerase is stalled.[5] This blockage of DNA synthesis is a central tenet of this compound's anticancer activity. The inability to complete DNA replication prevents cancer cells from proceeding through the S phase of the cell cycle, ultimately leading to cell cycle arrest.

The cellular response to this replication stress is multifaceted and is orchestrated by a complex network of signaling pathways. Key players in this response include the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases, which are activated in response to DNA double-strand breaks and stalled replication forks, respectively. These kinases, in turn, activate downstream effector proteins such as CHK1 and CHK2, which enforce cell cycle checkpoints, providing the cell with an opportunity to repair the damaged DNA.

However, if the DNA damage is extensive and beyond the cell's repair capacity, the p53 tumor suppressor protein is stabilized and activated.[5] p53 plays a pivotal role in determining the cell's fate by inducing the expression of genes involved in cell cycle arrest and, crucially, apoptosis (programmed cell death).[5] The initiation of apoptosis is the ultimate and desired outcome of this compound therapy, leading to the selective elimination of rapidly proliferating cancer cells.

Quantitative Data on this compound's Efficacy

The cytotoxic effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key data on its in vitro cytotoxicity and clinical efficacy.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Eca-109 | Esophageal Carcinoma | Not explicitly stated, but dose-dependent inhibition observed | [8] |

| Skov-3 | Ovarian Carcinoma | Not explicitly stated, but dose-dependent inhibition observed | [8] |

| Hela | Cervical Carcinoma | Not explicitly stated, but dose-dependent inhibition observed | [8] |

| Fresh Human Ovarian Cancers | Ovarian Cancer | Median IC50: 28.5 | [9] |

| Fresh Human Cervical Cancers | Cervical Cancer | Median IC50: 0.435 | [9] |

Table 2: Clinical Efficacy of this compound in Combination Therapies

| Cancer Type | Treatment Regimen | Objective Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |

| Advanced Esophageal Cancer | This compound + Paclitaxel | 41.7 | 6.1 | 11.5 | [1] |

| Advanced or Recurrent Cervical Cancer | This compound + Paclitaxel | 44.4 | 7.5 | 15.7 | [1] |

| Metastatic Urothelial Cancer | This compound + Paclitaxel + Ifosfamide | 75.0 | 8.0 | 22.0 | [1] |

| Cervical Cancer (Concurrent Chemoradiotherapy) | This compound | - | 30 | 30.5 | [10] |

| Non-Small Cell Lung Cancer (previously treated) | This compound (single agent) | 12.5 | - | - | [11] |

| Non-Small Cell Lung Cancer (chemonaive) | This compound + Vindesine | 26.7 | - | - | [11] |

Experimental Protocols

A comprehensive understanding of this compound's mechanism of action has been achieved through a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Drug Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 72 hours).[8]

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[8]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells by trypsinization and centrifugation.[12][13]

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[12][13]

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13][14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][13][14]

-

Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13][14]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Harvesting and Fixation: Harvest treated and untreated cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[15][16][17][18][19]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[15][16][17][18][19]

-

RNase Treatment and PI Staining: Resuspend the cell pellet in a solution containing RNase A to degrade RNA. Add propidium iodide to stain the DNA.[15][16][17][18][19]

-

Incubation: Incubate at room temperature for 5-10 minutes.[16]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[15][16][17][18][19]

DNA Adduct Quantification (32P-Postlabeling Assay)

The 32P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts.

Protocol:

-

DNA Isolation and Digestion: Isolate DNA from cells or tissues treated with this compound. Digest the DNA to nucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[20][21][22][23]

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.[20][21][22][23]

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[20][21][22][23]

-

Chromatographic Separation: Separate the ³²P-labeled adducts using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[20][21][22][23]

-

Detection and Quantification: Detect and quantify the adducts based on their radioactivity.[20][21][22][23]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Activation of this compound and formation of DNA adducts.

Caption: Cellular response to this compound-induced DNA damage.

Caption: Workflow for determining this compound's cytotoxicity via MTT assay.

Conclusion

This compound's mechanism of action on DNA replication is a well-orchestrated process that begins with its intracellular activation and culminates in the induction of apoptosis in cancer cells. Its ability to form persistent DNA adducts effectively halts DNA replication, triggering a robust cellular damage response. While the cell attempts to mitigate this damage through cell cycle arrest and DNA repair, the overwhelming level of adducts often pushes the cell towards programmed death. The quantitative data from both preclinical and clinical studies underscore its efficacy as a potent anticancer agent. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the nuanced aspects of this compound's activity and to explore novel combination therapies that could enhance its therapeutic index. A continued and in-depth understanding of this compound's core mechanism will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C2H8N2O3Pt | CID 9796440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interactions of this compound with Nucleobases and Purine Alkaloids: Their Role in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT (Assay protocol [protocols.io]

- 9. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, this compound (254-S), with that of cisplatin and carboplatin against fresh, human cervical cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Phase II clinical trial of this compound in advanced non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Nedaplatin: Molecular Formula, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedaplatin is a second-generation platinum-based chemotherapeutic agent developed to improve upon the efficacy and toxicity profile of earlier platinum compounds like cisplatin and carboplatin.[1] Approved for clinical use in Japan, it is utilized in the treatment of various cancers, including non-small cell lung cancer, small cell lung cancer, esophageal cancer, and head and neck cancers.[2] Structurally, this compound features a five-membered ring where a glycolate group is bound to the platinum ion as a bidentate ligand, a key modification from cisplatin.[3] This guide provides a comprehensive overview of this compound's molecular characteristics, physicochemical properties, and detailed protocols for its experimental evaluation.

Molecular Formula and Properties

This compound is an organometallic compound with the molecular formula C₂H₈N₂O₃Pt.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₈N₂O₃Pt | [1] |

| Molecular Weight | 303.18 g/mol | --- |

| IUPAC Name | azane;2-oxidoacetate;platinum(2+) | --- |

| CAS Number | 95734-82-0 | [1] |

| Synonyms | Aqupla, CDGP, NSC-375101D | --- |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white powder | --- |

| Solubility in Water | 10 mg/mL | --- |

| Purity | ≥95% | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Route of Elimination | Primarily urinary excretion (59.6%) | --- |

| Volume of Distribution (free platinum) | 12.0 L | --- |

| Clearance (free platinum) | 4.47 L/h | --- |

Mechanism of Action and Signaling Pathways

This compound functions as a prodrug that, upon entering a low-chloride intracellular environment, undergoes hydrolysis. This process results in the formation of reactive platinum species.[1][3] These active metabolites then form covalent bonds with DNA, primarily at the N7 position of purine bases, leading to the formation of intrastrand and interstrand cross-links.[1] These DNA adducts disrupt DNA replication and transcription, triggering a cascade of cellular responses that culminate in cell cycle arrest and apoptosis.[1]

Several key signaling pathways are implicated in this compound-induced apoptosis:

-

p53 Signaling Pathway: DNA damage induced by this compound activates ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases. These kinases, in turn, phosphorylate and activate checkpoint kinases (Chk1/Chk2), leading to the stabilization and activation of the p53 tumor suppressor protein.[1] Activated p53 then transcriptionally upregulates pro-apoptotic proteins, ultimately leading to programmed cell death.[1]

-

Akt/mTOR and ERK Signaling Pathways: this compound has been shown to suppress the Akt/mTOR signaling pathway while activating the ERK1/2 signaling pathway in cisplatin-resistant nasopharyngeal carcinoma cells.[4] Inhibition of the pro-survival Akt/mTOR pathway and activation of the ERK pathway contribute to the induction of autophagy and apoptosis.

References

Preclinical studies on Nedaplatin's anticancer activity

An In-Depth Technical Guide to the Preclinical Anticancer Activity of Nedaplatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a second-generation platinum-based anticancer agent, developed as an analog of cisplatin to mitigate the dose-limiting toxicities of its predecessor, particularly nephrotoxicity and gastrointestinal toxicity.[1][2] Approved for clinical use in Japan, this compound has demonstrated significant efficacy against a range of solid tumors, including non-small cell lung, esophageal, head and neck, and cervical cancers.[1][2][3] Its mechanism of action is analogous to other platinum compounds, primarily involving the formation of platinum-DNA adducts that obstruct DNA replication and transcription, ultimately inducing programmed cell death (apoptosis).[2][4][5][6] Preclinical research has been pivotal in elucidating its cytotoxic mechanisms, efficacy in various cancer models, and potential in combination therapies. This guide provides a comprehensive overview of the preclinical data on this compound, focusing on its anticancer activity, experimental methodologies, and the molecular pathways it modulates.

Core Mechanism of Action

Once administered, this compound undergoes hydrolysis, where its glycolate bidentate ligand is replaced by water molecules, forming reactive aqua-platinum species.[5][7] These electrophilic species then covalently bind to the N7 positions of purine bases (primarily guanine and adenine) in the DNA.[2] This interaction results in the formation of intrastrand and interstrand cross-links.[5][6] These DNA adducts create a structural distortion in the DNA double helix, which is recognized by the cellular machinery. The resulting lesion stalls DNA replication and transcription, triggering a cascade of events known as the DNA Damage Response (DDR).[5][8] This response can lead to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis.[5][9] Key proteins such as p53, the "guardian of the genome," play a crucial role in this process by inducing cell cycle arrest and initiating the apoptotic pathway.[5][10]

References

- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of Approved Cisplatin Derivatives in Combination Therapy against Different Cancer Diseases [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. The second-generation anticancer drug this compound: a theoretical investigation on the hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of p53-dependent apoptosis in vivo by this compound and ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Nedaplatin on the p53 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nedaplatin, a second-generation platinum-based chemotherapeutic agent, exerts its anticancer effects primarily by inducing DNA damage, which in turn activates cellular stress responses. A pivotal player in this response is the tumor suppressor protein p53, often referred to as the "guardian of the genome." This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. This document details the upstream activation of p53, the downstream transcriptional consequences, and the ultimate cellular fates. Included are collated quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

This compound, a derivative of cisplatin, is utilized in the treatment of various solid tumors, including non-small cell lung cancer, esophageal cancer, and head and neck cancers.[1] Its mechanism of action is centered on the formation of platinum-DNA adducts, which obstruct DNA replication and transcription.[1] This genotoxic stress triggers a cascade of signaling events, with the p53 pathway taking a central role in dictating the cell's fate.[1] Activation of p53 can lead to two primary outcomes: cell cycle arrest, providing time for DNA repair, or apoptosis, eliminating cells with irreparable damage.[1] Understanding the intricate details of how this compound influences this critical pathway is paramount for optimizing its therapeutic efficacy and overcoming mechanisms of drug resistance.

The Core Mechanism: this compound-Induced p53 Activation

Upon intracellular hydrolysis, this compound's active platinum species bind to DNA, creating adducts that distort the DNA double helix.[1] This damage is recognized by upstream sensor kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[1][2] These kinases initiate a signaling cascade that leads to the phosphorylation and stabilization of p53.[2][3][4] A key phosphorylation event occurs at Serine 15 (Ser15) of p53, which is crucial for its activation.[5] This phosphorylation disrupts the interaction between p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[6]

Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, targets p53 for ubiquitination and subsequent proteasomal degradation, thus maintaining low intracellular p53 levels.[7] The phosphorylation of p53, induced by this compound-mediated DNA damage, prevents MDM2 binding, leading to p53 accumulation and its translocation to the nucleus.[6][7]

Downstream Consequences of p53 Activation

Once activated, p53 functions as a transcription factor, binding to specific DNA sequences to regulate the expression of a host of target genes. These genes orchestrate the cellular response to the DNA damage inflicted by this compound.

Cell Cycle Arrest

A primary response to p53 activation is the induction of cell cycle arrest, predominantly at the G1/S and G2/M checkpoints. This is primarily mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor, p21WAF1/CIP1. p21 inhibits the activity of cyclin/CDK complexes, thereby halting cell cycle progression and allowing time for the DNA repair machinery to correct the this compound-induced lesions.

Apoptosis

If the DNA damage is too severe to be repaired, p53 triggers the intrinsic pathway of apoptosis. This is achieved through the transcriptional activation of several pro-apoptotic genes, most notably those belonging to the B-cell lymphoma 2 (Bcl-2) family.

-

Bax (Bcl-2-associated X protein): p53 directly upregulates the expression of Bax, a pro-apoptotic protein that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.

-

PUMA (p53 Upregulated Modulator of Apoptosis) and NOXA: These are BH3-only proteins and potent pro-apoptotic mediators that are transcriptionally activated by p53.[8][9][10] They promote apoptosis by neutralizing anti-apoptotic Bcl-2 family members, such as Bcl-2 and Mcl-1, thereby liberating Bax and Bak to initiate mitochondrial outer membrane permeabilization.[11]

-

Bcl-2 (B-cell lymphoma 2): Conversely, p53 can transcriptionally repress the expression of the anti-apoptotic protein Bcl-2, further shifting the cellular balance towards apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the effects of this compound and the closely related cisplatin on the p53 signaling pathway in various cancer cell lines.

Table 1: IC50 Values of this compound in Relation to p53 Status

| Cell Line | Cancer Type | p53 Status | Drug | IC50 (µg/mL) | Reference |

| A549 | Non-Small Cell Lung | Wild-Type | This compound | 2.49 ± 0.78 | [12] |

| A549DDP | Cisplatin-Resistant NSCLC | Mutant (likely) | This compound | 19.97 ± 0.88 | [12] |

| A2780 | Ovarian | Wild-Type | Cisplatin | 0.30 | [13] |

| 2780CP/Cl-16 | Cisplatin-Resistant Ovarian | Mutant (V172F) | Cisplatin | >10 | [13] |

| OVCAR-10 | Ovarian Adenocarcinoma | Mutant (V172F, G266R) | Cisplatin | >10 | [13] |

Table 2: Quantitative Protein Expression Changes in Response to this compound

| Cell Line | Treatment | Target Protein | Change in Expression | Method | Reference |

| A549DDP | This compound | p53 | ↓ (Relative expression: 0.45 ± 0.05) | Western Blot | [12] |

| A549DDP | This compound | Bax | ↑ (Relative expression: 0.57 ± 0.04) | Western Blot | [12] |

| A549DDP | This compound | Bcl-2 | ↓ (Relative expression: 0.45 ± 0.04) | Western Blot | [12] |

| QGY7701 | This compound + DHM | p-p53 (Ser15) | ↑ | Western Blot | [5] |

| SMMC7721 | This compound + DHM | p-p53 (Ser15) | ↑ | Western Blot | [5] |

| QGY7701 | This compound + DHM | Bax | ↑ | Western Blot | [5] |

| SMMC7721 | This compound + DHM | Bax | ↑ | Western Blot | [5] |

| QGY7701 | This compound + DHM | Bcl-2 | ↓ | Western Blot | [5] |

| SMMC7721 | This compound + DHM | Bcl-2 | ↓ | Western Blot | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on the p53 signaling pathway. These protocols are based on standard procedures and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis of p53 Pathway Proteins

This protocol allows for the detection and quantification of total and phosphorylated p53, as well as downstream targets like p21, Bax, and Bcl-2.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Quantification: Analyze band intensities using densitometry software and normalize to a loading control like β-actin.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation: Treat cells with this compound, harvest, and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Staining: Treat cells with this compound, harvest, and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Add more binding buffer to each sample and analyze immediately on a flow cytometer.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cycloheximide (CHX) Chase Assay for p53 Stability

This assay determines the half-life of the p53 protein by inhibiting new protein synthesis and observing its degradation over time.

Materials:

-

Cycloheximide (CHX)

-

Cell lysis buffer

-

Western blot reagents (as described in 5.1)

Procedure:

-

CHX Treatment: Treat cells with this compound for a predetermined time to induce p53. Then, add CHX (e.g., 50-100 µg/mL) to the culture medium to block protein synthesis.

-

Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120 minutes).

-

Western Blot Analysis: Lyse the cells and perform Western blotting for p53 and a loading control.

-

Half-life Determination: Quantify the p53 band intensities at each time point, normalize to the loading control, and plot the percentage of remaining p53 over time. The time at which 50% of the protein has been degraded is the half-life.

Conclusion

This compound's efficacy as a chemotherapeutic agent is intrinsically linked to its ability to activate the p53 signaling pathway. By inducing DNA damage, this compound triggers a cascade of events that stabilize and activate p53, leading to either a temporary halt in the cell cycle for DNA repair or the initiation of apoptosis in irreparably damaged cancer cells. The choice between these two outcomes is a complex process influenced by the extent of DNA damage and the cellular context. A thorough understanding of the molecular interactions within the p53 pathway in response to this compound is crucial for developing strategies to enhance its therapeutic index, overcome resistance, and design novel combination therapies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology and personalized medicine.

References

- 1. Interaction of p53 with the Δ133p53α and Δ160p53α isoforms regulates p53 conformation and transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discrepant NOXA (PMAIP1) transcript and NOXA protein levels: a potential Achilles' heel in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Wild-type and mutant p53 mediate cisplatin resistance through interaction and inhibition of active caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydromyricetin Enhances the Chemo-Sensitivity of this compound via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]

- 6. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. MDM2 Promotes Ubiquitination and Degradation of MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Narciclasine enhances cisplatin-induced apoptotic cell death by inducing unfolded protein response-mediated regulation of NOXA and MCL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug-dependent functionalization of wild-type and mutant p53 in cisplatin-resistant human ovarian tum3or cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ubiquitin Proteasomal Pathway Mediated Degradation of p53 in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Phase Clinical Trials of Nedaplatin

Introduction

Nedaplatin, a second-generation platinum analog, was developed to mitigate the nephrotoxicity and gastrointestinal toxicity associated with its predecessor, cisplatin.[1] As a derivative of cisplatin, this compound exhibits a comparable mechanism of action, primarily by forming platinum-DNA adducts that inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the early-phase clinical trials of this compound, focusing on its pharmacokinetics, dose-limiting toxicities, and efficacy in various malignancies. The content herein is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

Upon administration, this compound undergoes hydrolysis, forming reactive platinum species that bind to DNA, creating intrastrand and interstrand cross-links.[2][3] This DNA damage triggers a cascade of cellular stress responses. A key pathway activated is the p53 signaling pathway, where the p53 tumor suppressor protein is stabilized, leading to cell cycle arrest and apoptosis.[2] Additionally, the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases are activated in response to DNA damage, further propagating the signal for cell cycle arrest or apoptosis.[2] In some non-small cell lung cancer cells, this compound has been shown to down-regulate the long non-coding RNA MVIH, which may contribute to reducing multidrug resistance.[4]

Pharmacokinetics

This compound exhibits a pharmacokinetic profile similar to carboplatin, with a short elimination half-life of 1.1 to 4.4 hours.[1][5] The plasma concentration of unbound platinum after this compound infusion is similar to that of total platinum, and its protein binding is lower than that of cisplatin.[1][5] The clearance of this compound is correlated with creatinine clearance, indicating the importance of renal function in its administration.[1][5] A formula has been proposed to individualize this compound dosage based on creatinine clearance and the target area under the curve (AUC): Dose(NDP) = AUC × (0.0738 × creatinine clearance + 4.47).[1]

Early-Phase Clinical Trial Data

The following sections summarize the quantitative data and experimental protocols from key early-phase clinical trials of this compound.

Phase I Clinical Trials

Phase I trials of this compound, both as a monotherapy and in combination, have been conducted to determine its maximum tolerated dose (MTD), recommended Phase II dose (RPTD), and dose-limiting toxicities (DLTs).

A common experimental design for Phase I trials of this compound involves a dose-escalation scheme. A typical workflow is illustrated below.

-

Patient Selection: Patients typically have histologically confirmed advanced or metastatic solid tumors refractory to standard therapy or for which no standard therapy exists. Adequate organ function (hematological, renal, and hepatic) is also a common requirement.

-

Dosing and Administration: this compound is administered as an intravenous infusion over a specified period, typically repeated every 3 to 4 weeks.[6][7][8]

-

Dose Escalation: A standard 3+3 cohort design is often employed. Dose escalation proceeds in cohorts of 3-6 patients until the MTD is reached.

-

DLT Definition: Dose-limiting toxicities are generally defined as specific grades of hematological and non-hematological toxicities occurring during the first cycle of treatment. Common DLTs for this compound include Grade 4 neutropenia lasting more than 5 days, febrile neutropenia, Grade 4 thrombocytopenia, and Grade 3 or higher non-hematological toxicities (excluding nausea and vomiting).[6]

| Trial Regimen | Patient Population | MTD | RPTD | Dose-Limiting Toxicities | Reference |

| This compound Monotherapy | Not Specified | 120 mg/m² | 100 mg/m² | Thrombocytopenia | [9][10] |

| This compound + Paclitaxel | Unresectable Squamous Cell Carcinoma | Not explicitly defined | Paclitaxel 180 mg/m², this compound 100 mg/m² | Not explicitly defined | [6] |

| This compound + Gemcitabine | Advanced NSCLC | This compound 100 mg/m² + Gemcitabine 1000 mg/m² | This compound 80 mg/m² + Gemcitabine 1000 mg/m² | Neutropenia, thrombocytopenia, delayed anemia | [8] |

| This compound + Irinotecan | Advanced NSCLC | Not determined up to 100 mg/m² | This compound 100 mg/m² + Irinotecan 60 mg/m² | Grade 4 neutropenia, Grade 3 diarrhea, Grade 3 elevated GPT, acute myocardial infarction | [11] |

| This compound + Cisplatin | Gynecologic Cancers | This compound 80 mg/m² + Cisplatin 60 mg/m² | This compound 60 mg/m² + Cisplatin 60 mg/m² | Hematotoxicity (severe neutropenia, thrombocytopenia, anemia) | [7] |

| This compound + S-1 | Advanced Squamous Cell Lung Cancer | This compound 80 mg/m² | This compound 70 mg/m² | Grade 3 thrombocytopenia, Grade 3 anorexia, Grade 3 nausea | [12][13] |

| This compound + S-1 | Locally Advanced Head and Neck Squamous Cell Carcinoma | This compound 100 mg/m² | This compound 100 mg/m² | Neutropenia, thrombocytopenia | [14][15] |

NSCLC: Non-Small Cell Lung Cancer

Phase II Clinical Trials

Phase II trials have evaluated the efficacy and safety of this compound at the RPTD in various cancer types.

-

Patient Selection: Patients with specific cancer types and stages are enrolled. Eligibility criteria often include measurable disease and no prior chemotherapy for the advanced stage of the disease.

-

Treatment Regimen: Patients receive this compound at the RPTD determined in Phase I trials, either as a single agent or in combination. Treatment is typically continued for a predefined number of cycles or until disease progression or unacceptable toxicity.

-

Endpoints: The primary endpoint is usually the overall response rate (ORR). Secondary endpoints often include progression-free survival (PFS), overall survival (OS), and safety.

| Trial Regimen | Cancer Type | Number of Patients | Dose | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Grade 3/4 Toxicities | Reference |

| This compound Monotherapy | NSCLC (previously treated) | 16 | 100 mg/m² | 12.5% | - | - | Myelosuppression (especially thrombocytopenia) | [16] |

| This compound + Vindesine | NSCLC (chemonaive) | 60 | - | 26.7% | - | - | Higher incidence of thrombocytopenia compared to cisplatin + vindesine | [16] |

| This compound + Docetaxel | Advanced Squamous Cell Carcinoma of the Lung | 21 | This compound 100 mg/m², Docetaxel 60 mg/m² | 62% | 7.4 months | 16.1 months | Neutropenia (86%), one death from sepsis | [17] |

| This compound + 5-FU | Esophageal Carcinoma | 27 | - | 29.62% | - | - | Grade III-IV thrombocytopenia (20.68%) | [18] |

| This compound + Paclitaxel | Metastatic Esophageal Cancer | 39 | This compound 80 mg/m², Paclitaxel 175 mg/m² | 43.6% | 6.1 months | 10.3 months | Anemia (13.0%), neutropenia (19.6%), thrombocytopenia (4.3%) | [1] |

| This compound + Irinotecan | Advanced/Recurrent Uterine or Cervical Cancer | 27 | This compound 80 mg/m², Irinotecan 50 mg/m² | 59% | 161 days | 415 days | Diarrhea (6.1%) | [1] |

| Concurrent this compound and Radiotherapy | Uterine Cervical Cancer | 45 | 30 mg/m²/week | 88.9% (Objective Response) | 58.7% (3-year) | 78.0% (3-year) | Neutropenia (6.7%), diarrhea (4.4%), nausea/vomiting (2.2%) | [1] |

| This compound + Irinotecan (Neoadjuvant) | Stage IB2-IIB Uterine Cervical Squamous Cell Carcinoma | 66 (evaluable) | This compound 80 mg/m², Irinotecan 60 mg/m² | 75.8% | - | - | Neutropenia (72.2%), anemia (13.6%), thrombocytopenia (7.6%) | [1] |

NSCLC: Non-Small Cell Lung Cancer; 5-FU: 5-fluorouracil

Toxicity Profile

The primary dose-limiting toxicity of this compound is myelosuppression, with thrombocytopenia being the most prominent and frequently observed hematological toxicity.[1][16] Leukopenia and anemia also occur, particularly at higher doses, but are generally milder than thrombocytopenia.[1] Compared to cisplatin, this compound exhibits a more favorable profile regarding nephrotoxicity and gastrointestinal toxicities such as nausea and vomiting.[1][10][19][20] However, some studies have noted a higher incidence of thrombocytopenia with this compound-based regimens compared to cisplatin-based ones.[10][16]

Conclusion

Early-phase clinical trials have established this compound as a viable second-generation platinum compound with a distinct safety profile compared to cisplatin. Its primary dose-limiting toxicity is myelosuppression, particularly thrombocytopenia, while it offers reduced rates of nephrotoxicity and gastrointestinal side effects.[1][10][16] this compound has demonstrated promising efficacy in a range of solid tumors, including non-small cell lung cancer, esophageal cancer, and various gynecological cancers, both as a monotherapy and in combination with other cytotoxic agents and radiotherapy.[1][16][17][18] The recommended dose for Phase II studies is generally in the range of 80-100 mg/m² when used as a single agent, with dose adjustments necessary in combination regimens and for patients with impaired renal function.[1][21] Further investigation in larger, randomized Phase III trials is warranted to definitively establish its role in the treatment landscape for various malignancies.

References

- 1. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics of platinum after this compound administration and model validation in adult patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of cisplatin analogue this compound (254-S) and paclitaxel in patients with unresectable squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Phase I study of a combination chemotherapy of this compound and cisplatin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combination phase I study of this compound and gemcitabine for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combination phase I study of this compound and gemcitabine for advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I/II study of escalating doses of this compound in combination with irinotecan for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I trial of this compound and S1 in patients with advanced squa...: Ingenta Connect [ingentaconnect.com]

- 13. Phase I trial of this compound and S-1 in patients with advanced squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Phase I study of this compound prior to S-1 in patients with locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Phase II clinical trial of this compound in advanced non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase II study of this compound and docetaxel in patients with advanced squamous cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Phase II clinical trial of home-produced this compound in treating advanced esophageal carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A phase III randomized, controlled trial of this compound versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Randomized control study of this compound or cisplatin concomitant with other chemotherapy in the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A dose-finding and pharmacokinetic study of this compound in elderly patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Nedaplatin in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedaplatin is a second-generation platinum-based anticancer agent, developed to improve upon the efficacy and toxicity profile of earlier platinum compounds like cisplatin and carboplatin. As with all platinum-based drugs, its therapeutic activity is intrinsically linked to its behavior in aqueous environments. Upon administration, this compound undergoes hydrolysis to form reactive aqua species that can bind to DNA, leading to apoptosis in cancer cells. Therefore, a thorough understanding of its solubility and stability in aqueous solutions is paramount for formulation development, preclinical studies, and ensuring optimal clinical performance. This technical guide provides an in-depth overview of the aqueous solubility and stability of this compound, including quantitative data, detailed experimental protocols, and visual representations of key processes.

Solubility of this compound

This compound is known to be more water-soluble than its predecessor, cisplatin. This enhanced solubility is a key physicochemical property that facilitates its formulation and administration.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in aqueous media.

| Solvent System | Temperature | pH | Solubility |

| Water | Not Specified | Not Specified | 10 mg/mL[1] |

| Phosphate-Buffered Saline (PBS) | Not Specified | 7.4 | 7.14 mg/mL (23.55 mM) |

Note: The precise conditions (e.g., temperature) for the 10 mg/mL solubility in water are not detailed in the available literature, representing a data gap for further investigation.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor, as its degradation via hydrolysis is also its activation mechanism. The key to its therapeutic use is the controlled formation of active species at the target site. Uncontrolled degradation can lead to loss of efficacy and potential toxicity.

Hydrolysis and Degradation Pathway

In an aqueous environment, this compound undergoes a two-step hydrolysis process. The first step involves the opening of the glycolate ring, followed by the loss of the glycolate ligand to form the active diaqua species. This process is influenced by pH. In neutral conditions, the first hydrolysis step (ring-opening) is the rate-limiting step.[2]

Quantitative Stability Data

Specific in-vitro degradation kinetics for this compound, such as rate constants and half-lives under various conditions (pH, temperature, light), are not extensively reported in publicly available literature. However, the following information provides insights into its stability profile.

| Condition | Parameter | Value | Notes |

| In Vitro | General Stability | Unstable in aqueous solution | It is recommended that aqueous solutions of this compound be freshly prepared before use. |

| Solid State Stability | Stable up to 180°C | Thermal analysis (TG-DTA) shows stability of the solid compound at elevated temperatures. | |

| In Vivo (Human Plasma) | Elimination Half-life | 1.1–4.4 hours[3] | This represents the in-vivo clearance and includes metabolism and excretion, not solely the chemical degradation in an aqueous solution. |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound in aqueous solutions. These protocols are based on standard pharmaceutical industry practices for platinum-based compounds and should be adapted and validated specifically for this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

-

This compound (pure, solid form)

-

Purified water (USP grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

pH buffers (e.g., pH 4.5 acetate buffer, pH 6.8 phosphate buffer)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Media: Prepare the desired aqueous media (e.g., purified water, PBS, pH buffers).

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each aqueous medium. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally by sampling at various time points until the concentration plateaus.

-

Sample Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted samples using a validated stability-indicating HPLC method.

-

Data Analysis: Calculate the solubility of this compound in each medium in mg/mL. The experiment should be performed in triplicate for each condition.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating HPLC method is crucial for accurately quantifying the parent drug in the presence of its degradation products. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the analytical method.

Objective: To develop and validate a stability-indicating HPLC method for this compound and to identify its degradation pathways.

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., hydrochloric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

Part A: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or 0.9% NaCl).

-

Stress Conditions: Subject the this compound solution to the following stress conditions:

-

Acid Hydrolysis: Add HCl to the drug solution to a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to the drug solution to a final concentration of 0.1 M. Keep at room temperature or heat gently for a defined period.

-

Oxidation: Add hydrogen peroxide (e.g., 3%) to the drug solution and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven. Also, heat a solution of this compound.

-

Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately and analyze them by HPLC.

Part B: HPLC Method Development and Validation

-

Method Development: Develop an HPLC method that separates the intact this compound peak from all degradation product peaks. Key parameters to optimize include:

-

Column: C18 is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm).

-

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines. This includes assessing:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

-

Linearity: The linear relationship between concentration and detector response.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

Visualizations

This compound Hydrolysis Pathway

The following diagram illustrates the two-step hydrolysis of this compound in an aqueous environment, which is essential for its activation.

Experimental Workflow for Solubility Determination

This diagram outlines the sequential steps involved in the shake-flask method for determining the equilibrium solubility of this compound.

Logical Flow for Stability Indicating Method Development

This diagram illustrates the logical relationship between forced degradation studies and the development and validation of a stability-indicating HPLC method.

Conclusion

The aqueous solubility and stability of this compound are fundamental properties that dictate its formulation, handling, and clinical efficacy. While quantitative data on its solubility are available, detailed in-vitro stability kinetics remain an area for further public-domain research. The provided experimental protocols offer a robust framework for researchers to conduct their own detailed investigations into the solubility and stability of this compound. The development of a validated stability-indicating analytical method is a prerequisite for accurate assessment. A comprehensive understanding of these characteristics will ultimately support the development of improved this compound formulations and contribute to its safe and effective use in cancer therapy.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. The second-generation anticancer drug this compound: a theoretical investigation on the hydrolysis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a cisplatin derivative in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Nedaplatin with Purine and Pyrimidine Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nedaplatin, a second-generation platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily through covalent interactions with nuclear DNA. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the purine and pyrimidine bases of DNA. It details the activation mechanism, the hierarchy of binding affinities, and the structural nature of the resulting DNA adducts. Furthermore, this document outlines the downstream cellular signaling pathways activated by this compound-induced DNA damage, leading to apoptosis. Quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the key molecular and cellular events are presented to serve as a valuable resource for researchers in oncology and drug development.

Mechanism of Action: From Prodrug to DNA Adduct

This compound, like its predecessors cisplatin and carboplatin, is administered as an inactive prodrug. Its activation and subsequent interaction with DNA is a multi-step process initiated upon entering the low-chloride environment of the cell.[1][2]

Hydrolysis and Activation

Once inside the cell, the glycolate ligand of this compound is cleaved through hydrolysis, resulting in the formation of reactive, aquated platinum species.[2] This process yields three primary active forms: [(NH3)2Pt(H2O)(OCOCOH)]+, [(NH3)2Pt(H2O)2]2+, and [(NH3)2Pt(H2O)(OH)]+.[1] These aquated intermediates are highly electrophilic and are primed to react with nucleophilic sites within the cell, with nuclear DNA being the principal therapeutic target.[1]

Interaction with Purine and Pyrimidine Bases

The activated, positively charged platinum species preferentially bind to the nitrogen atoms of DNA bases. The primary targets are the N7 positions of the purine bases, guanine (G) and adenine (A), which are the most nucleophilic sites.[1][3] Theoretical and experimental studies confirm that this compound has a significantly higher affinity for these purine nucleobases compared to other potential binding partners like purine alkaloids.[1][3] Guanine is the most favorable binding partner for this compound.[3]

While interactions with purines are dominant, binding to pyrimidine bases (cytosine and thymine) can occur, though less frequently. Studies on cisplatin have shown that coordination to the N3 position of cytosine and thymine is possible, particularly in C-rich or T-rich DNA sequences and under conditions of high concentration and long incubation times.

The binding of this compound to these bases leads to the formation of various DNA adducts. The most common and therapeutically significant are:

-

1,2-Intrastrand Cross-links: Formed between two adjacent guanine residues (1,2-d(GG)) or between an adjacent guanine and adenine (1,2-d(GA)).[3] These account for the vast majority of adducts.

-

1,3-Intrastrand Cross-links: Occur between two guanines separated by a third nucleotide (1,3-d(GpG)).[3]

-

Interstrand Cross-links: Less common links formed between guanines on opposite DNA strands.[3]

These adducts cause significant local distortions in the DNA double helix, including bending and unwinding, which obstruct the cellular machinery responsible for DNA replication and transcription.[1] This blockage is the primary trigger for the drug's cytotoxic effects.[2]

Quantitative Data: Binding Affinity

The stability and preference of this compound's interactions with purine bases have been quantified through theoretical calculations. Density Functional Theory (DFT) has been used to determine the Gibbs Free Energy change (ΔG) for the formation of complexes between the hydrolyzed forms of this compound and the nucleobases, providing insight into the thermodynamic favorability of these interactions. A more negative ΔG value indicates a stronger, more stable complex.

The data clearly indicates a preferential binding to guanine over adenine for all active forms of this compound.[3]

| Hydrolyzed this compound Species | Target Base | Computational Method | Gibbs Free Energy Change (ΔG) (kcal/mol) |

| [(NH3)2Pt(H2O)(OCOCOH)]+ | Guanine | B3LYP/6-31G(d,p) | -12.19 |

| Adenine | B3LYP/6-31G(d,p) | -8.58 | |

| [(NH3)2Pt(H2O)2]2+ | Guanine | B3LYP/6-31G(d,p) | -24.49 |

| Adenine | B3LYP/6-31G(d,p) | -20.69 | |

| [(NH3)2Pt(H2O)(OH)]+ | Guanine | B3LYP/6-31G(d,p) | -19.34 |

| Adenine | B3LYP/6-31G(d,p) | -15.11 | |

| [(NH3)2Pt(H2O)(OCOCOH)]+ | Guanine | MN15/def2-TZVP | -24.53 |

| Adenine | MN15/def2-TZVP | -20.76 | |

| [(NH3)2Pt(H2O)2]2+ | Guanine | MN15/def2-TZVP | -33.37 |

| Adenine | MN15/def2-TZVP | -29.28 | |

| [(NH3)2Pt(H2O)(OH)]+ | Guanine | MN15/def2-TZVP | -29.98 |

| Adenine | MN15/def2-TZVP | -25.21 |

Data sourced from theoretical calculations. Experimental values may vary.

Experimental Protocols

The study of this compound-DNA interactions employs a combination of theoretical modeling and experimental techniques.

Theoretical Investigation: Density Functional Theory (DFT)

DFT calculations are used to model the geometric, energetic, and electronic properties of the interactions between this compound's active forms and DNA bases.[4]

-

Objective: To calculate the binding affinity (Gibbs Free Energy change) and model the structure of this compound-nucleobase complexes.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Methodology:

-

Structure Optimization: The 3D structures of this compound's hydrolyzed species and the purine/pyrimidine bases are geometrically optimized.

-

Functional and Basis Set Selection: Calculations are typically performed using multiple levels of theory for robustness. A common combination includes the B3LYP functional with the 6-31G(d,p) basis set for lighter atoms and the LANL2DZ basis set with effective core potentials for the platinum atom.[1] More advanced functionals like MN15 with larger basis sets such as def2-TZVP can also be used for higher accuracy.[1]

-

Solvation Model: To simulate the aqueous cellular environment, an implicit solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), is applied.[1]

-

Complex Modeling: The optimized structures of the platinum species and the nucleobase are combined, and the geometry of the resulting complex is optimized.

-

Energy Calculation: Harmonic analysis is performed to confirm the structures are true energy minima and to calculate thermodynamic properties, including the Gibbs Free Energy change (ΔG) of the reaction.[1]

-

Spectroscopic Analysis: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an experimental method used to confirm the formation of complexes between this compound and nucleobases by monitoring changes in their absorption spectra over time.[5][6][7]

-

Objective: To detect the formation of this compound-nucleobase adducts in solution.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound and the individual nucleobases (e.g., guanine, adenine) in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.4).

-

Initial Spectra: Record the baseline UV-Vis absorption spectrum (typically 200-400 nm) of the individual solutions.

-

Interaction Study: Mix the this compound and nucleobase solutions at desired molar ratios.

-

Time-Course Measurement: Incubate the mixture at 37°C and record the absorption spectra at regular time intervals (e.g., every few hours for up to 48 hours).

-

Data Analysis: Analyze the spectra for changes in absorbance intensity (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance (bathochromic or hypsochromic shift).[5] These changes indicate an interaction and the formation of a new complex.[1]

-

Quantitative Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique used to quantify the amount of platinum covalently bound to DNA, providing a direct measure of adduct formation in a cellular context.[8][9]

-

Objective: To determine the number of platinum adducts per unit of DNA.

-

Instrumentation: An ICP-MS instrument.

-

Methodology:

-

Cell Culture and Treatment: Culture cancer cells and treat them with a known concentration of this compound for a specific duration.

-

DNA Extraction: Harvest the cells and carefully isolate the genomic DNA, ensuring minimal contamination from RNA and proteins. Treatment with RNase is recommended.[8]

-

DNA Quantification: Accurately determine the concentration of the extracted DNA using a fluorometric method (e.g., with Hoechst 33258 dye).[8]

-

Sample Digestion: Digest a known amount of the isolated DNA (e.g., 10 µg) using a wet-digestion method with high-purity nitric acid to break down the organic matrix and solubilize the platinum.[8][9]

-

ICP-MS Analysis: Introduce the digested sample into the ICP-MS. The instrument will ionize the sample in argon plasma, and the mass spectrometer will separate and quantify the platinum isotopes.

-

Data Calculation: Use a calibration curve generated from platinum standards to determine the absolute amount of platinum in the sample. Express the results as pg of Pt per µg of DNA or as the number of adducts per 10^6 nucleotides.[8]

-

Visualization of Pathways and Workflows

This compound Activation and DNA Binding

The following diagram illustrates the intracellular activation of this compound and its subsequent covalent binding to the N7 position of adjacent guanine bases, forming a 1,2-d(GG) intrastrand adduct.

Caption: this compound activation via hydrolysis and formation of a DNA adduct.

Downstream Signaling and Apoptosis

The formation of this compound-DNA adducts stalls replication and transcription, which is recognized by the cell as DNA damage. This initiates a signaling cascade that can ultimately lead to programmed cell death (apoptosis).

Caption: DNA damage response pathway triggered by this compound adducts.

Experimental Workflow

A logical workflow for investigating the interaction between this compound and a specific DNA sequence combines both theoretical and experimental approaches for a comprehensive analysis.

Caption: Integrated workflow for this compound-DNA interaction studies.

Cellular Consequences and Resistance

The cellular response to this compound-induced DNA damage is a critical determinant of its therapeutic efficacy.

DNA Damage Response and Apoptosis

As depicted in the signaling diagram, DNA adducts are recognized by sensor proteins like Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases.[2] These kinases phosphorylate and activate downstream checkpoint kinases CHK1 and CHK2, which in turn stabilize the p53 tumor suppressor protein.[2] Stabilized p53 acts as a transcription factor, halting the cell cycle to allow time for DNA repair.[2] If the damage is too extensive to be repaired, p53 initiates apoptosis, primarily through the intrinsic mitochondrial pathway.[2]

Mechanisms of Resistance

Tumor cells can develop resistance to this compound through several mechanisms. The most prominent is the enhancement of DNA repair pathways.[2]

-

Nucleotide Excision Repair (NER): This is a major pathway for removing bulky platinum-DNA adducts. Upregulation of NER components can efficiently remove the lesions before they trigger apoptosis.

-

Mismatch Repair (MMR): While the MMR system can recognize platinum adducts, its role is complex. Deficiencies in MMR can sometimes lead to increased tolerance of the adducts and thus contribute to resistance.[2]

Conclusion

The anticancer activity of this compound is fundamentally rooted in its ability to form covalent adducts with purine bases in DNA, with a strong preference for guanine. The resulting 1,2-intrastrand cross-links distort the DNA structure, inhibiting critical cellular processes and activating the DNA damage response pathway, which culminates in apoptotic cell death. A thorough understanding of the quantitative binding affinities, the specific adducts formed, and the cellular pathways involved is essential for optimizing the clinical use of this compound, overcoming resistance, and designing the next generation of platinum-based therapeutics. The combined application of theoretical modeling and advanced analytical techniques provides a powerful framework for advancing this field of research.

References

- 1. Interactions of this compound with Nucleobases and Purine Alkaloids: Their Role in Cancer Therapy [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Interactions of this compound with Nucleobases and Purine Alkaloids: Their Role in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pub.iapchem.org [pub.iapchem.org]

- 7. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-milliliter wet-digestion for inductively coupled plasma mass spectrometry (ICP-MS): determination of platinum-DNA adducts in cells treated with platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

In Vitro Cytotoxicity Assays for Nedaplatin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedaplatin is a second-generation platinum-based chemotherapeutic agent developed to mitigate some of the toxicities associated with its predecessors, cisplatin and carboplatin.[1][2] Primarily used in the treatment of non-small cell lung cancer, esophageal, head and neck, and cervical cancers, its cytotoxic effects are mediated through the formation of platinum-DNA adducts.[3][4] These adducts disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] Understanding the in vitro cytotoxicity of this compound is crucial for preclinical drug evaluation, mechanism of action studies, and the development of effective combination therapies.

These application notes provide detailed protocols for commonly employed in vitro assays to assess the cytotoxic effects of this compound, including the MTT assay for cell viability, Annexin V/PI staining for apoptosis detection, and cell cycle analysis by flow cytometry.

Mechanism of Action: An Overview

Upon entering the cell, this compound undergoes hydrolysis, forming reactive platinum species that bind to DNA, creating intrastrand and interstrand cross-links.[1] This DNA damage activates cellular stress responses, prominently involving the p53 tumor suppressor pathway.[1] Activated p53 can induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[5][6] However, if the DNA damage is irreparable, p53 initiates the intrinsic pathway of apoptosis.[1] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a cascade of caspases, ultimately leading to cell death.[7][8]

Data Presentation: Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following tables summarize reported IC50 values for this compound in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |

| A549 | Non-Small Cell Lung Cancer | 48 | 2.49 ± 0.78 | [5] |

| A549DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | 48 | 19.97 ± 0.88 | [5] |

| Fresh Cervical Cancer Samples (Median) | Cervical Cancer | Continuous | 0.435 | [4] |

| Fresh Ovarian Cancer Samples (Median) | Ovarian Cancer | 1 | 28.5 | [2] |

| Kyse450 | Esophageal Cancer | 72 | 3.01 | [9] |

| TE-1 | Esophageal Cancer | 72 | 18.33 | [9] |

Table 2: Apoptosis and Cell Cycle Arrest Induced by this compound

| Cell Line | Treatment Conditions | Apoptosis Rate (%) | Cell Cycle Arrest (Phase) | Percentage of Cells in Arrested Phase | Reference |

| A549DDP | 20 µg/mL this compound for 48h | Increased (significantly higher than control and Cisplatin) | G2 | Increased (significant) | [5] |

| A549 | 20 µM this compound | 19.81 | Not Specified | Not Specified | [9] |

| 95-D | 10 µM this compound | Not Specified | Not Specified | Not Specified | [9] |

| HNE1/DDP | Various concentrations | Not Specified | Not Specified | Not Specified | [6] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent lines) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells (medium only) and vehicle control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for this compound.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide - PI).

Materials:

-